molecular formula C7H14ClNO3 B6159403 methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride CAS No. 220170-34-3

methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride

Cat. No.: B6159403
CAS No.: 220170-34-3
M. Wt: 195.64 g/mol
InChI Key: JLSKFRSITPZRSS-FPKZOZHISA-N
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Description

Methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride is a chemical compound with a unique structure that includes an amino group, a hydroxyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Functional Group Introduction: The amino and hydroxyl groups are introduced through a series of reactions, including amination and hydroxylation.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include primary and secondary amines.

    Substitution: Products include substituted cyclopentane derivatives.

Scientific Research Applications

Methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate
  • Methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate sulfate
  • Methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate phosphate

Uniqueness

Methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and bioavailability compared to other similar compounds. This uniqueness makes it particularly valuable in certain pharmaceutical and industrial applications.

Properties

CAS No.

220170-34-3

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)4-2-5(8)6(9)3-4;/h4-6,9H,2-3,8H2,1H3;1H/t4-,5+,6+;/m0./s1

InChI Key

JLSKFRSITPZRSS-FPKZOZHISA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@H]([C@@H](C1)O)N.Cl

Canonical SMILES

COC(=O)C1CC(C(C1)O)N.Cl

Purity

95

Origin of Product

United States

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